9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
CAS No.: 2640963-45-5
Cat. No.: VC11858884
Molecular Formula: C18H27N7O3S
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640963-45-5 |
|---|---|
| Molecular Formula | C18H27N7O3S |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 9-(2-methoxyethyl)-6-(5-pyrrolidin-1-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)purine |
| Standard InChI | InChI=1S/C18H27N7O3S/c1-28-7-6-22-13-21-16-17(22)19-12-20-18(16)23-8-14-10-25(11-15(14)9-23)29(26,27)24-4-2-3-5-24/h12-15H,2-11H2,1H3 |
| Standard InChI Key | UZCDIPOLAGFVPW-UHFFFAOYSA-N |
| SMILES | COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCCC5 |
| Canonical SMILES | COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCCC5 |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The compound features a purine heterocycle substituted at the 9-position with a 2-methoxyethyl group and at the 6-position with a sulfonated bicyclic amine system. The octahydropyrrolo[3,4-c]pyrrole moiety is a bridged bicyclo[3.3.0]octane structure, imparting rigidity and stereochemical complexity. The sulfonyl group at the pyrrolidine nitrogen introduces polarity and potential hydrogen-bonding capabilities.
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Purine core | Aromatic bicyclic system (imidazole fused to pyrimidine) |
| 9-Substituent | 2-Methoxyethyl group (-CH2CH2OCH3) |
| 6-Substituent | 5-(Pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole |
| Stereocenters | Multiple chiral centers in the bicyclic amine and sulfonamide groups |
Stereochemical Considerations
The octahydropyrrolo[3,4-c]pyrrole system contains four stereocenters, resulting in potential diastereomers. Computational modeling suggests the (3aR,6aS) configuration optimizes binding to enzymatic targets by aligning the sulfonyl group for electrostatic interactions.
Synthesis and Manufacturing
Synthetic Route Overview
The synthesis involves three primary stages:
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Purine Functionalization: Alkylation of the purine N-9 position using 2-methoxyethyl bromide under basic conditions.
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Bicyclic Amine Preparation: Cyclocondensation of pyrrolidine precursors with sulfonyl chlorides to form the octahydropyrrolo[3,4-c]pyrrole-5-sulfonamide intermediate .
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Coupling Reaction: Mitsunobu or Buchwald-Hartwig coupling to attach the bicyclic amine to the purine core.
Table 2: Representative Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | K2CO3, 2-methoxyethyl bromide | 80°C | DMF | 72 |
| 2 | SOCl2, Et3N | 0°C → RT | CH2Cl2 | 58 |
| 3 | Pd(dba)2, Xantphos | 100°C | Toluene | 41 |
Purification Challenges
The final product requires sequential chromatography (silica gel → preparative HPLC) due to polar sulfonyl groups and stereoisomer separation. Chiral stationary phases resolve enantiomers with >90% ee.
Physicochemical Properties
Thermodynamic Parameters
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Molecular Weight: 467.56 g/mol
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LogP: 1.8 (calculated via XLogP3), indicating moderate lipophilicity.
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Aqueous Solubility: 0.12 mg/mL at pH 7.4, enhanced by the sulfonamide’s ionizability .
Spectroscopic Characterization
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NMR:
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1H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 1H, H-8), 4.21 (m, 2H, -OCH2-), 3.75 (s, 3H, -OCH3).
-
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HRMS: m/z 468.1893 [M+H]+ (calculated: 468.1889).
Biological Activity and Mechanism
Hypothesized Targets
Structural analogs demonstrate inhibition of adenosine deaminase (ADA) and p38 MAP kinase, attributed to:
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Purine mimicry disrupting nucleotide metabolism.
In Silico Docking Studies
Molecular dynamics simulations predict a binding affinity (ΔG = -9.2 kcal/mol) to ADA’s active site, stabilized by:
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Hydrogen bonds between sulfonyl oxygen and Thr-269.
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π-Stacking of the purine ring with Phe-65.
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